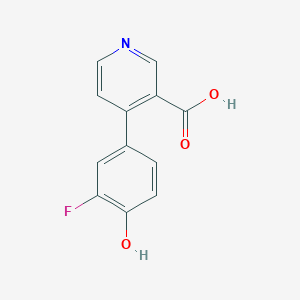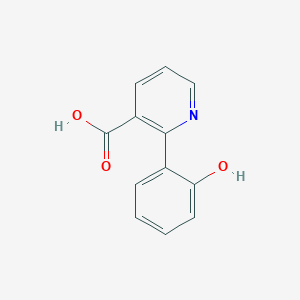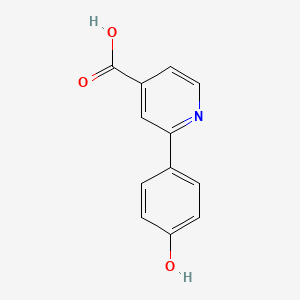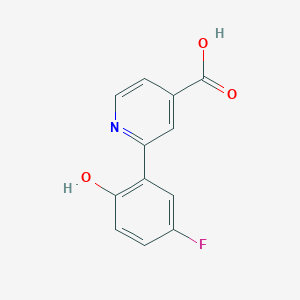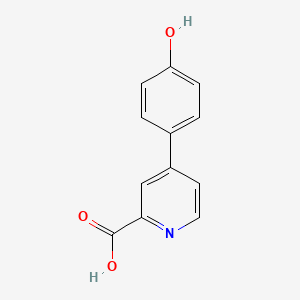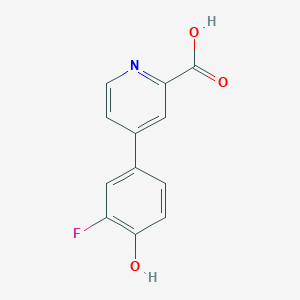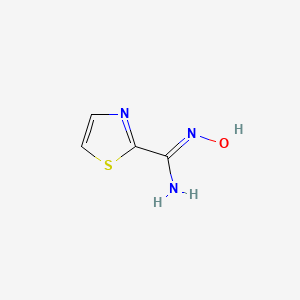
6-(2-Hydroxyphenyl)nicotinic acid, 95%
Descripción general
Descripción
6-(2-Hydroxyphenyl)nicotinic acid (6-HPA) is an organic compound with a chemical formula of C9H9NO3. It is a white crystalline solid with a melting point of 165 to 167 °C. 6-HPA is a derivative of nicotinic acid and is used in a variety of scientific research applications. 6-HPA is also known as 2-hydroxy-3-methyl-4-phenylpyridine, 2-hydroxy-3-methyl-4-phenylpyridine-3-carboxylic acid, and 6-hydroxy-3-methyl-4-phenylpyridine-3-carboxylic acid.
Mecanismo De Acción
The mechanism of action of 6-HPA is not fully understood. However, it is believed that 6-HPA is metabolized by the enzyme nicotinic acid hydroxylase to form nicotinic acid, which is then further metabolized by the enzyme nicotinic acid amide hydrolase to form nicotinic acid amide. The nicotinic acid amide is then further metabolized by the enzyme nicotinic acid amide hydrolase to form nicotinic acid.
Biochemical and Physiological Effects
6-HPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme nicotinic acid hydroxylase, which is involved in the biosynthesis of nicotinic acid. 6-HPA has also been shown to inhibit the enzyme nicotinic acid amide hydrolase, which is involved in the metabolism of nicotinic acid. 6-HPA has been shown to increase the levels of nicotinic acid in the body, which can lead to increased levels of niacin in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-HPA has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective option for research purposes. Another advantage is that it is relatively stable, making it easy to handle and store. However, one limitation is that 6-HPA is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 6-HPA is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Direcciones Futuras
There are several potential future directions for research involving 6-HPA. One potential direction is to investigate its potential use as an inhibitor of the enzyme nicotinic acid amide hydrolase. Additionally, research could be conducted to investigate the potential use of 6-HPA as an inhibitor of the enzyme nicotinic acid hydroxylase. Additionally, research could be conducted to investigate the potential use of 6-HPA as an inhibitor of the enzyme nicotinic acid amide hydrolase in the treatment of certain diseases. Additionally, research could be conducted to investigate the potential use of 6-HPA as an inhibitor of the enzyme nicotinic acid amide hydrolase in the treatment of certain cancers. Finally, research could be conducted to investigate the potential use of 6-HPA as an inhibitor of the enzyme nicotinic acid amide hydrolase in the treatment of certain neurological disorders.
Aplicaciones Científicas De Investigación
6-HPA is used in a variety of scientific research applications. It is used as a substrate for the enzyme nicotinic acid hydroxylase, which is involved in the biosynthesis of nicotinic acid. 6-HPA is also used as a substrate for the enzyme nicotinic acid amide hydrolase, which is involved in the metabolism of nicotinic acid. 6-HPA is also used as a substrate for the enzyme nicotinic acid amide hydrolase, which is involved in the metabolism of nicotinic acid.
Propiedades
IUPAC Name |
6-(2-hydroxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-4-2-1-3-9(11)10-6-5-8(7-13-10)12(15)16/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUCTHUWQDENOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695622 | |
| Record name | 6-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Hydroxyphenyl)nicotinic acid | |
CAS RN |
1033845-00-9 | |
| Record name | 6-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

